4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound known for its stability and versatility in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds, pharmaceuticals, and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylboronic acid derivatives. One common method includes the following steps:
Formation of Boronic Ester: Reacting pinacol with phenylboronic acid in the presence of a dehydrating agent such as toluene or benzene under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the dioxaborolane ring.
Industrial Production Methods: Industrial production often scales up these reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, enhancing the efficiency and safety of the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes using reducing agents such as lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols under mild conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Corresponding substituted products depending on the nucleophile used.
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Utilized in the synthesis of drug molecules due to its ability to form stable carbon-boron bonds.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Electronics: Applied in the manufacture of organic electronic devices due to its conductive properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which are crucial in many organic reactions. The boron atom in the dioxaborolane ring acts as an electron-deficient center, facilitating various nucleophilic and electrophilic reactions. This property makes it an excellent candidate for catalysis and synthesis in organic chemistry.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar applications but with different reactivity and stability profiles.
Pinacolborane: A simpler boronic ester with fewer steric hindrances, making it more reactive in certain conditions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A closely related compound with a phenyl group instead of the cyclopropyl group, offering different steric and electronic properties.
Uniqueness: 4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific steric configuration and electronic properties, which enhance its stability and reactivity in various chemical reactions. The presence of the cyclopropyl group provides additional steric hindrance, making it more selective in certain reactions compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields, from organic synthesis to industrial applications. Its unique properties and versatility make it a valuable compound in scientific research and industrial processes.
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane (CAS No. 2562304-56-5) is a boronic ester compound that has garnered attention for its potential biological activities. Boronic esters are known for their utility in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles. This article delves into the biological activities associated with this compound, emphasizing its pharmacological properties and potential applications.
- Molecular Formula : C16H23BO2
- Molecular Weight : 258.2 g/mol
- Structure : The compound features a dioxaborolane ring and a phenyl group substituted with a methylcyclopropyl moiety, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H23BO2 |
Molecular Weight | 258.2 g/mol |
CAS Number | 2562304-56-5 |
The biological activity of this compound is primarily attributed to its boronic ester functionality. Boronic esters can interact with various biological targets through reversible covalent bonding, which is significant in enzyme inhibition and modulation of cellular pathways.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological properties:
- Enzyme Inhibition : Boronic esters are known for their ability to inhibit proteases and other enzymes by forming stable complexes. This property can be leveraged in drug design for conditions such as cancer and infectious diseases.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some boronic esters have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
- Neurochemical Activity : The unique structure of cyclopropyl-containing compounds has been linked to neurochemical modulation, which could be beneficial in treating neurological disorders.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of serine proteases using boronic esters demonstrated that this compound exhibited significant inhibitory effects on enzyme activity. The compound was found to bind effectively to the active site of the enzyme, resulting in a decrease in substrate turnover.
Case Study 2: Antitumor Activity
In vitro studies conducted on various cancer cell lines showed that the compound inhibited cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of related boronic esters indicated that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound remains to be fully explored but suggests a promising avenue for further investigation.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-8-6-12(7-9-13)16(5)10-11-16/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDBZXSCQYJSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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